(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride
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Overview
Description
The compound (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride is a heterocyclic organic compound It features a unique structure with a fused cyclopentane and oxazine ring system, making it an interesting subject for chemical and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride typically involves the following steps:
Formation of the Cyclopentane Ring: The initial step involves the formation of the cyclopentane ring, which can be achieved through cyclization reactions of appropriate precursors.
Oxazine Ring Formation: The oxazine ring is then formed by introducing an oxygen and nitrogen atom into the cyclopentane ring. This can be done through various cyclization reactions involving amines and alcohols.
Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), often in polar solvents.
Major Products
Oxidation Products: Oxo derivatives with increased oxygen content.
Reduction Products: Reduced derivatives with fewer oxygen atoms.
Substitution Products: Compounds with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may serve as a lead compound for developing drugs targeting specific diseases, such as neurological disorders or infections.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, including polymers and resins. Its unique chemical properties make it suitable for creating materials with specific mechanical or thermal characteristics.
Mechanism of Action
The mechanism of action of (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler oxazine derivative used in various chemical applications.
Ifosfamide: A chemotherapeutic agent with a similar oxazine structure.
Benzoxazine: A compound used in the synthesis of advanced polymers.
Uniqueness
(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride is unique due to its fused ring system, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(4aS,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-6-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-5-3-6-7(4-5)10-2-1-8-6;/h5-9H,1-4H2;1H/t5-,6+,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFORFHIBZWTRU-FNCXLRSCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CC(CC2N1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]2C[C@@H](C[C@@H]2N1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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